4-氨基哌啶-2-酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

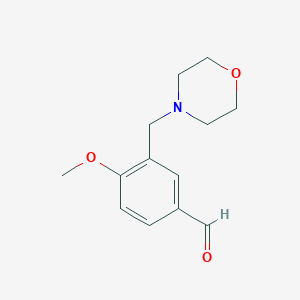

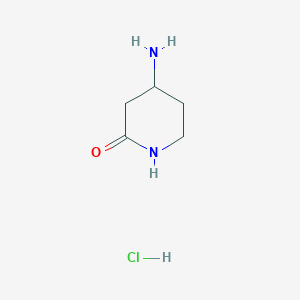

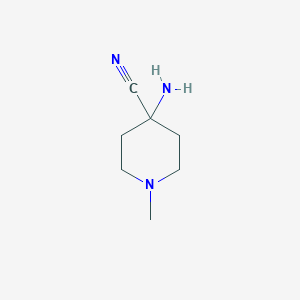

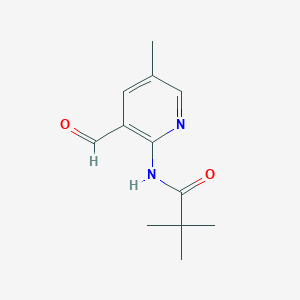

4-Aminopiperidin-2-one hydrochloride is an important chemical compound with various applications in different fields of research and industry. It has a molecular weight of 150.61 . The IUPAC name for this compound is 4-amino-2-piperidinone hydrochloride .

Synthesis Analysis

Piperidines, including 4-Aminopiperidin-2-one hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular formula of 4-Aminopiperidin-2-one hydrochloride is C5H11ClN2O . The InChI code for this compound is 1S/C5H10N2O.ClH/c6-4-1-2-7-5(8)3-4;/h4H,1-3,6H2,(H,7,8);1H .

Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

科学研究应用

Piperidine Derivatives in Pharmaceutical Industry

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Pharmacological Applications

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This includes the development of more selective and potent pharmaceuticals .

Methods of Application or Experimental Procedures

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis and functionalization have been published .

Results or Outcomes

More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This indicates the significant role of piperidine derivatives in the pharmaceutical industry .

Pharmaceutical Applications

- Application Summary : 4-Aminopiperidin-2-one hydrochloride is a type of amino acid derivative. Amino acids (AAs) are paramount classes of compounds involved in the origin and evolution of all known life-forms . The major goal of medicinal chemistry research in the area of tailor-made AAs is the development of more selective and potent pharmaceuticals .

- Methods of Application : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis and functionalization have been published .

- Results or Outcomes : Among 24 small-molecule drugs approved by FDA in 2019, 13 of them contain a residue of AA or di-amines or amino-alcohols, which are commonly considered to be derived from the parent AAs .

Lumateperone Molecule

- Application Summary : Lumateperone molecule has a ®-4-aminopiperidin-2-one (123)-derived quinoxaline-containing tetracyclic core and a side chain . The quinoxaline core generally exhibits better physicochemical and pharmacological properties, and, consequently, has better in vivo efficacy than compounds 125 – 128 with other polycyclic cores .

- Methods of Application : The synthesis of Lumateperone involves the use of 4-Aminopiperidin-2-one hydrochloride .

- Results or Outcomes : The Lumateperone molecule exhibits better physicochemical and pharmacological properties, and, consequently, has better in vivo efficacy .

Synthesis of 4-Piperidones

- Application Summary : 4-Aminopiperidin-2-one hydrochloride can be used in the synthesis of 4-piperidones . Piperidones are a class of organic compounds and are commonly used in the synthesis of various pharmaceuticals .

- Methods of Application : The synthesis of 4-piperidones involves the use of 4-Aminopiperidin-2-one hydrochloride . Specific methods of piperidone synthesis have been published .

- Results or Outcomes : The synthesis of 4-piperidones using 4-Aminopiperidin-2-one hydrochloride has been successful and is commonly used in the synthesis of various pharmaceuticals .

Chemical Research

- Application Summary : 4-Aminopiperidin-2-one hydrochloride is a type of amino acid derivative and can be used in chemical research . It can be used in the synthesis of various chemical compounds .

- Methods of Application : The use of 4-Aminopiperidin-2-one hydrochloride in chemical research involves its use in various chemical reactions .

- Results or Outcomes : The use of 4-Aminopiperidin-2-one hydrochloride in chemical research has led to the synthesis of various chemical compounds .

安全和危害

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

未来方向

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 4-Aminopiperidin-2-one hydrochloride, is an important task of modern organic chemistry .

属性

IUPAC Name |

4-aminopiperidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-4-1-2-7-5(8)3-4;/h4H,1-3,6H2,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWIFZGLLVKIRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601637 |

Source

|

| Record name | 4-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminopiperidin-2-one hydrochloride | |

CAS RN |

1260883-24-6 |

Source

|

| Record name | 4-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B111496.png)

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)